(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone
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Overview
Description
The compound (6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone is a complex organic molecule that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[3,4-b]pyridine core and a trifluoromethylphenyl piperazine moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrazolo[3,4-b]pyridine core through cyclization reactions involving hydrazines and pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
The compound (6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Various amines, alcohols, and thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
The compound (6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with G-protein coupled receptors, affecting signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share the pyrazolopyridine core and exhibit similar biological activities.
Trifluoromethylphenyl piperazine derivatives: These compounds contain the trifluoromethylphenyl piperazine moiety and are known for their pharmacological properties.
Uniqueness
Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for scientific research and therapeutic development .
Properties
Molecular Formula |
C23H24F3N5O |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H24F3N5O/c1-14-20-18(13-19(15-6-7-15)27-21(20)29(2)28-14)22(32)31-10-8-30(9-11-31)17-5-3-4-16(12-17)23(24,25)26/h3-5,12-13,15H,6-11H2,1-2H3 |
InChI Key |
LLWIIFBUOYEKKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F)C |
Origin of Product |
United States |
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